Cas no 3860-46-6 ((1R,9R)-Narcotine)

(1R,9R)-Narcotine structure
(1R,9R)-Narcotine structure
Product Name:(1R,9R)-Narcotine
Numero CAS:3860-46-6
MF:C22H23NO7
MW:413.420526742935
CID:2082386
PubChem ID:31411
Update Time:2025-04-21

(1R,9R)-Narcotine Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,9R)-Narcotine
    • (1RS,9RS)-Narcotine
    • beta-Narcotine
    • (-)-β-Narcotine
    • (3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
    • NCGC00017174-02
    • NCGC00015757-06
    • Q27165285
    • Spectrum4_000456
    • BSPBio_002113
    • SCHEMBL7862895
    • NCGC00015757-03
    • NCGC00015757-02
    • Spectrum3_000527
    • CAS-128-62-1
    • NCGC00015757-01
    • (-)-beta-narcotine
    • Spectrum_001069
    • NCGC00016388-03
    • SPBio_001053
    • SBI-0206692.P002
    • (3R)-3-((5R)-4-methoxy-6-methyl(5,6,7,8-tetrahydro-2H-1,3-dioxoleno[4,5-g]isoq uinolin-5-yl))-6,7-dimethoxy-3-hydroisobenzofuran-1-one
    • CCG-36462
    • L-beta-Narcotine
    • TNP00034
    • NCGC00016388-01
    • 3860-46-6
    • CHEMBL1403892
    • Spectrum2_000987
    • KBio2_006685
    • DTXSID70191919
    • 6035-40-1
    • KBioGR_000872
    • (3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
    • AB00053507_10
    • KBio2_004117
    • AKOS021650200
    • TNP00110
    • Spectrum5_001276
    • NCGC00017174-01
    • CHEBI:93592
    • SDCCGMLS-0066644.P001
    • BRD-K91301684-003-02-2
    • KBio2_001549
    • 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, (R-(R*,R*))-
    • KBioSS_001549
    • KBio3_001613
    • Lopac-N-9007
    • BRD-K91301684-003-04-8
    • BRD-K91301684-003-05-5
    • 684-374-6
    • Inchi: 1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1
    • Chiave InChI: AKNNEGZIBPJZJG-QZTJIDSGSA-N
    • Sorrisi: O1C(C2C(=C(C=CC=2[C@@H]1[C@H]1C2C(=C3C(=CC=2CCN1C)OCO3)OC)OC)OC)=O

Proprietà calcolate

  • Massa esatta: 413.147452
  • Massa monoisotopica: 413.147452
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 4
  • Complessità: 647
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 75.7
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.332
  • Punto di ebollizione: 565.3°Cat760mmHg
  • Punto di infiammabilità: 295.7°C
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso